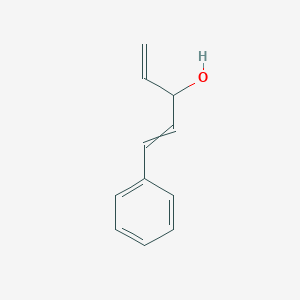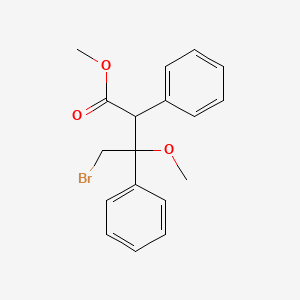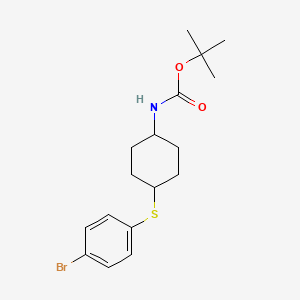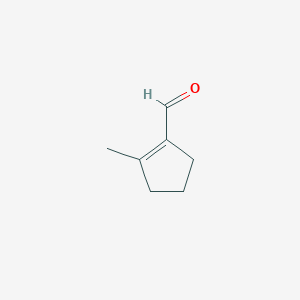
2-Methylcyclopent-1-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclopent-1-ene-1-carbaldehyde: is an organic compound with the molecular formula C7H10O . It is a cycloalkene with a formyl group attached to the first carbon of the cyclopentene ring and a methyl group attached to the second carbon. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopent-1-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) of suitable diene precursors. For instance, ethyl 3-methyl-2-butenoate can be treated with a Grubbs catalyst to form the desired cyclopentene derivative .
Industrial Production Methods
Industrial production of this compound typically involves the thermal or photochemical rearrangement of vinyl cyclopropane derivatives. This method allows for the large-scale synthesis of the compound, which is essential for its various applications in research and industry .
化学反応の分析
Types of Reactions
2-Methylcyclopent-1-ene-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Methylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2-Methylcyclopent-1-ene-1-methanol.
Substitution: 2-Bromo-2-methylcyclopent-1-ene-1-carbaldehyde.
科学的研究の応用
2-Methylcyclopent-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkenes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Methylcyclopent-1-ene-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the cyclopentene ring can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the electron-donating effect of the methyl group, which increases the electron density on the ring and the formyl group.
類似化合物との比較
2-Methylcyclopent-1-ene-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopent-1-ene-1-carbaldehyde: Lacks the methyl group, making it less reactive in electrophilic substitution reactions.
2-Methylcyclopent-1-ene: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
Cyclopent-1-ene-1-carboxylic acid: The formyl group is oxidized to a carboxylic acid, altering its reactivity and applications.
The presence of both the formyl and methyl groups in this compound makes it unique and versatile in various chemical reactions and applications .
特性
IUPAC Name |
2-methylcyclopentene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQGQKGKYXXGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415863 |
Source


|
| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58548-41-7 |
Source


|
| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
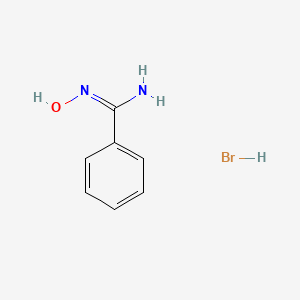
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)

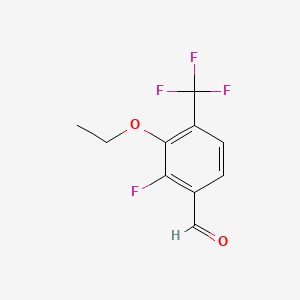
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
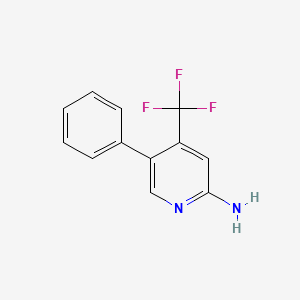

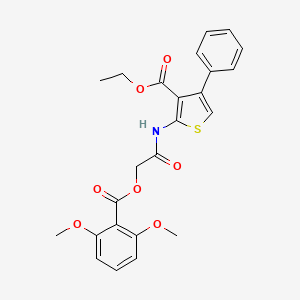
![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

